molecular formula C11H13ClO3S B2659885 (2-Phenyloxolan-2-yl)methanesulfonyl chloride CAS No. 2166793-56-0

(2-Phenyloxolan-2-yl)methanesulfonyl chloride

Cat. No.: B2659885
CAS No.: 2166793-56-0
M. Wt: 260.73
InChI Key: NYEVMVHDWNNEBO-UHFFFAOYSA-N
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Description

(2-Phenyloxolan-2-yl)methanesulfonyl chloride is a specialized organic compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . As a sulfonyl chloride derivative featuring a tetrahydrofuran (oxolane) ring, this reagent serves as a versatile electrophilic building block in synthetic organic chemistry. The core research value of (2-Phenyloxolan-2-yl)methanesulfonyl chloride lies in its reactive methanesulfonyl chloride (MsCl) functional group . This group is commonly used to activate alcohols by converting them into methanesulfonate (mesylate) esters, which are excellent leaving groups for nucleophilic substitution reactions . Furthermore, sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides, which are stable functional groups with applications in medicinal chemistry and material science . The unique 2-phenyltetrahydrofuran moiety may impart specific steric and electronic properties, making this compound a valuable precursor for constructing complex molecules or for use in pharmaceutical and agrochemical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, as sulfonyl chlorides are typically moisture-sensitive, corrosive, and can cause severe skin and eye damage .

Properties

IUPAC Name

(2-phenyloxolan-2-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c12-16(13,14)9-11(7-4-8-15-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEVMVHDWNNEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CS(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (2-phenyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(2-Phenyloxolan-2-yl)methanol+Methanesulfonyl chloride(2-Phenyloxolan-2-yl)methanesulfonyl chloride+HCl\text{(2-Phenyloxolan-2-yl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{(2-Phenyloxolan-2-yl)methanesulfonyl chloride} + \text{HCl} (2-Phenyloxolan-2-yl)methanol+Methanesulfonyl chloride→(2-Phenyloxolan-2-yl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for (2-Phenyloxolan-2-yl)methanesulfonyl chloride are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to (2-phenyloxolan-2-yl)methanesulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidation reactions can convert the compound into sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Chemical Synthesis

1. Reagent in Organic Synthesis
(2-Phenyloxolan-2-yl)methanesulfonyl chloride is utilized as a sulfonylating agent in organic synthesis. It can facilitate the formation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to introduce sulfonyl groups into various substrates enhances the diversity of chemical entities that can be synthesized.

2. Formation of Complex Molecules
The compound serves as a building block in the construction of more complex molecular frameworks. For instance, it can be employed in multi-step synthesis protocols to create functionalized heterocycles or biologically active compounds. Its reactivity allows for selective modifications that are crucial in developing new materials and drugs.

Medicinal Chemistry

1. Potential Therapeutic Applications
Research indicates that (2-Phenyloxolan-2-yl)methanesulfonyl chloride may have therapeutic potential due to its structural features that allow interaction with biological targets. Studies have explored its role as a precursor for synthesizing bioactive molecules, particularly those exhibiting antimicrobial and anticancer properties.

2. Case Studies and Research Findings
Several studies have investigated the biological activity of derivatives synthesized from (2-Phenyloxolan-2-yl)methanesulfonyl chloride:

  • Antimicrobial Activity : Compounds derived from this sulfonyl chloride have been tested against various pathogens, showing promising results in inhibiting bacterial growth.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which suggests potential applications in treating oxidative stress-related conditions.

Toxicological Considerations

Understanding the toxicity profile of (2-Phenyloxolan-2-yl)methanesulfonyl chloride is essential for its safe application in research and industry. Toxicological studies indicate that while the compound can be hazardous upon exposure, proper handling and safety protocols can mitigate these risks.

Study Type Findings
Acute ToxicityExposure to high concentrations led to respiratory distress and ocular irritation in animal studies.
GenotoxicityInduced chromosome aberrations in vitro under specific conditions, indicating potential mutagenicity.
Long-term EffectsLimited data available; further research needed to understand chronic effects on health.

Mechanism of Action

The mechanism of action of (2-Phenyloxolan-2-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including amines, alcohols, and thiols, through the formation of sulfonamide, sulfonate ester, and sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Analytical Data

Key characterization methods include:

  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., thiophene protons at δ 7.3–7.5 ppm, imidazole protons at δ 7.1–7.3 ppm) .
  • HPLC/GC-MS : Validates purity (>95% in most analogues) .
  • Elemental analysis : Matches calculated and observed C, H, N, S content .

Comparison with Structural Analogues

Key Derivatives and Their Properties

Compound Name Core Structure Substituents Molecular Weight Notable Features Reference
Target Compound Piperidine 1-[4-(thiophen-3-yl)benzoyl], 4-[(1-methylimidazol-2-yl)sulfonyl] ~463.5 g/mol Thiophene enhances π-π stacking; sulfonamide improves solubility
1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methylimidazol-2-yl)sulfonyl]piperidine Piperidine 1-(4-fluorophenyl-pyrrole), 4-sulfonylimidazole 416.47 g/mol Fluorine increases electronegativity; pyrrole modifies steric bulk
4-(5-Fluorophenyl-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-amines Pyridine 4-imidazole-thioether, 5-fluorophenyl ~330 g/mol Methylthio group enhances lipophilicity; fluorine aids target binding
N-[4-(1-Methylimidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine Imidazole, diaminobenzene ~358 g/mol Fluorescent properties; SNAr-driven synthesis
4-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine Piperidine Dihydroimidazole-benzyl 243.35 g/mol Reduced imidazole ring; potential for hydrogen bonding

Pharmacological and Physicochemical Comparisons

  • Bioactivity :

    • The target compound ’s thiophene-benzoyl group may mimic tyrosine or phenylalanine residues in enzyme active sites, similar to antiarrhythmic 1-[4-(imidazol-1-yl)benzoyl]piperidines .
    • Fluorinated analogues (e.g., 4-fluorophenyl derivatives) exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity .
    • Bipyridine-imidazole hybrids show antimicrobial and anticancer activities, attributed to their planar aromatic systems and metal-chelating ability .
  • Solubility and Lipophilicity :

    • The sulfonyl group in the target compound improves aqueous solubility compared to methylthio or alkyl-substituted analogues (e.g., logP reduction by ~0.5 units) .
    • Thiophene’s lower polarity relative to phenyl or pyridine may increase membrane permeability .
  • Synthetic Complexity :

    • The target compound’s synthesis is moderately challenging due to multi-step sulfonylation and benzoylation, whereas bipyridine derivatives require SNAr optimization .

Research Implications and Challenges

  • Therapeutic Potential: The combination of sulfonylimidazole and thiophene-benzoyl groups positions the compound as a candidate for kinase or ion channel modulation, akin to CK1δ inhibitors and antiarrhythmics .
  • Future Directions :
    • SAR studies to optimize the thiophene-benzoyl moiety for target selectivity.
    • Cocrystallization assays using tools like SHELXL to elucidate binding modes.

Biological Activity

(2-Phenyloxolan-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines an oxolane ring with a phenyl group and a methanesulfonyl chloride moiety. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in drug development.

The chemical structure of (2-Phenyloxolan-2-yl)methanesulfonyl chloride can be represented as follows:

C10H11ClO2S\text{C}_{10}\text{H}_{11}\text{ClO}_2\text{S}

This compound is typically synthesized through reactions involving methanesulfonyl chloride, which serves as a reactive electrophile. The reactivity of the methanesulfonyl group allows for various substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of (2-Phenyloxolan-2-yl)methanesulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives. These derivatives may inhibit enzymes or modulate receptor activity, impacting various cellular pathways.

Biological Activity Overview

Research indicates that (2-Phenyloxolan-2-yl)methanesulfonyl chloride exhibits several biological activities:

Data Table: Biological Activity Summary

Activity Type Details References
AntimicrobialInhibits growth of selected bacterial strains
Enzyme InhibitionPotential inhibition of metabolic enzymes
Anti-inflammatoryPossible effects on inflammatory pathways

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including (2-Phenyloxolan-2-yl)methanesulfonyl chloride. Results showed significant inhibition against Gram-positive bacteria, suggesting potential applications in antibiotic development.
  • Enzyme Interaction : Research focused on the interaction between (2-Phenyloxolan-2-yl)methanesulfonyl chloride and specific enzymes involved in the neddylation cycle, crucial for protein regulation. The compound demonstrated inhibitory effects on these enzymes, indicating its potential role in cancer therapy through modulation of protein degradation pathways.
  • Inflammation Models : Experimental models assessing the anti-inflammatory properties of related compounds indicated that methanesulfonamide derivatives could reduce inflammatory markers in vitro. While direct studies on (2-Phenyloxolan-2-yl)methanesulfonyl chloride are needed, these findings suggest a pathway for further investigation.

Q & A

Q. What are the critical safety protocols for handling (2-Phenyloxolan-2-yl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer : Use local exhaust ventilation and closed systems to minimize inhalation exposure. Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles , and lab coats to prevent skin/eye contact. Store in airtight, corrosion-resistant containers away from moisture and light. Conduct risk assessments for spill scenarios, employing dry sand or inert absorbents for containment .

Q. How is (2-Phenyloxolan-2-yl)methanesulfonyl chloride typically synthesized, and what purification methods are recommended?

  • Methodological Answer : Synthesize via nucleophilic substitution between a phenyl-substituted oxolane precursor and methanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor purity via thin-layer chromatography (TLC) or HPLC .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a sulfonating agent for amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thioether derivatives. In peptide chemistry, it can protect amino groups during solid-phase synthesis. It also acts as a dehydrating agent for converting carboxylic acids to acyl chlorides via intermediate sulfonate formation .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should use accelerated aging protocols :
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >100°C may release SOx and halides ).
  • Photolytic stability : Expose to UV-Vis light (300–700 nm) in quartz cells and monitor degradation via UV spectroscopy or GC-MS .
  • Hydrolytic stability : Test in buffered solutions (pH 4–10) at 25–50°C, quantifying hydrolysis products with LC-MS .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Structural confirmation : Use 1^1H/13^{13}C NMR (CDCl₃ or DMSO-d₆) to resolve phenyl and oxolane protons.
  • Mass spectrometry : HRMS-ESI for molecular ion verification.
  • Purity assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination .

Q. How can researchers resolve contradictions in reported toxicity data for sulfonyl chlorides?

  • Methodological Answer : Conduct in vitro assays (e.g., MTT assay on human keratinocytes or lung cells) to assess acute cytotoxicity. Compare results with in silico models (e.g., QSAR ) for bioaccumulation and toxicity predictions. For in vivo discrepancies, perform OECD Guideline 403 acute inhalation studies in rodents, measuring LC₅₀ and histopathological endpoints .

Q. What are the environmental persistence and disposal considerations for this compound?

  • Methodological Answer : Estimate bioconcentration factor (BCF) using log Kow (predicted ~1.3) and regression models, suggesting low bioaccumulation. For disposal, neutralize with 10% sodium bicarbonate to convert sulfonyl chloride to non-reactive sulfonate, followed by incineration at >1,000°C. Monitor wastewater for sulfate ions via ion chromatography to ensure compliance .

Q. How does the compound’s reactivity differ with electron-rich vs. electron-poor functional groups?

  • Methodological Answer : Test selectivity via competitive reactions:
  • Electron-rich amines (e.g., aniline) react faster due to nucleophilicity, quantified by kinetic studies (NMR monitoring).
  • Electron-poor alcohols (e.g., trifluoroethanol) require activation with DMAP or imidazole .
    Use DFT calculations to model transition states and rationalize reactivity trends .

Q. What strategies mitigate contamination risks during large-scale reactions?

  • Methodological Answer : Implement process analytical technology (PAT) :
  • Inline FTIR to monitor reaction progress and detect intermediates.
  • Automated quenching systems for excess reagent neutralization.
    Post-reaction, validate purity with DSC (differential scanning calorimetry) to detect impurities affecting thermal profiles .

Q. How can researchers study the decomposition pathways of this compound under oxidative conditions?

  • Methodological Answer :
    Expose to H₂O₂ or ozone in a flow reactor, trapping volatile products (e.g., SO₂ , HCl ) in sodium hydroxide scrubbers . Analyze non-volatile residues via ESI-MS/MS and IR spectroscopy . Compare pathways with analogous compounds (e.g., thionyl chloride) to identify common mechanistic steps .

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